2-[(Z)-3,7-Dimethyl-2,6-octadienyl]-6-methoxy-2,5-cyclohexadiene-1,4-dione 2-[(Z)-3,7-Dimethyl-2,6-octadienyl]-6-methoxy-2,5-cyclohexadiene-1,4-dione
Brand Name: Vulcanchem
CAS No.: 109954-48-5
VCID: VC0023090
InChI: InChI=1S/C17H22O3/c1-12(2)6-5-7-13(3)8-9-14-10-15(18)11-16(20-4)17(14)19/h6,8,10-11H,5,7,9H2,1-4H3/b13-8-
SMILES: CC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C
Molecular Formula: C17H22O3
Molecular Weight: 274.35 g/mol

2-[(Z)-3,7-Dimethyl-2,6-octadienyl]-6-methoxy-2,5-cyclohexadiene-1,4-dione

CAS No.: 109954-48-5

Main Products

VCID: VC0023090

Molecular Formula: C17H22O3

Molecular Weight: 274.35 g/mol

2-[(Z)-3,7-Dimethyl-2,6-octadienyl]-6-methoxy-2,5-cyclohexadiene-1,4-dione - 109954-48-5

CAS No. 109954-48-5
Product Name 2-[(Z)-3,7-Dimethyl-2,6-octadienyl]-6-methoxy-2,5-cyclohexadiene-1,4-dione
Molecular Formula C17H22O3
Molecular Weight 274.35 g/mol
IUPAC Name 2-[(2Z)-3,7-dimethylocta-2,6-dienyl]-6-methoxycyclohexa-2,5-diene-1,4-dione
Standard InChI InChI=1S/C17H22O3/c1-12(2)6-5-7-13(3)8-9-14-10-15(18)11-16(20-4)17(14)19/h6,8,10-11H,5,7,9H2,1-4H3/b13-8-
Standard InChIKey CNUQZHQKEQFDPU-JYRVWZFOSA-N
Isomeric SMILES CC(=CCC/C(=C\CC1=CC(=O)C=C(C1=O)OC)/C)C
SMILES CC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C
Canonical SMILES CC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C
Synonyms verapliquinone B
PubChem Compound 21587071
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator